

analytical methods for 5- [(Dimethylamino)methyl]-2-hydroxybenzoic acid quantification

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Compound of Interest

Compound Name:	5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid
CAS No.:	4995-99-7
Cat. No.:	B14010492

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Executive Summary & Chemical Context

5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (5-DMSA) is a critical Mannich base intermediate and potential impurity found in the synthesis of salicylate-based pharmaceutical active ingredients (APIs), including iron chelators (e.g., Deferasirox precursors) and anti-inflammatory agents.

Quantification of 5-DMSA presents a unique "Zwitterionic Challenge." The molecule contains three ionizable functionalities:

- Carboxylic Acid (pKa ~2.9): Ionizes to at neutral pH.
- Phenolic Hydroxyl (pKa ~13): Remains neutral in standard RP-HPLC.
- Tertiary Amine (pKa ~9.5): Protonates to

at neutral/acidic pH.

The Analytical Problem: At neutral pH, 5-DMSA exists as a zwitterion, leading to poor retention and "smearing" on standard C18 columns. At low pH, the amine becomes a strong cation, interacting with residual silanols on the silica backbone, causing severe peak tailing.

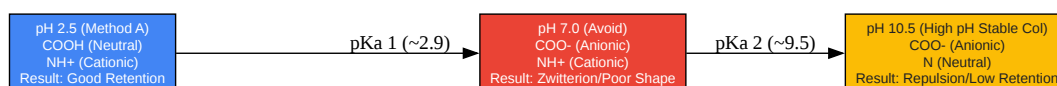
The Solution: This guide provides two optimized protocols:

- Method A (HPLC-UV): A robust Quality Control method using ion-suppression chromatography for high-concentration purity analysis.
- Method B (LC-MS/MS): A trace-level quantification method (ppm level) utilizing Positive Mode ESI for genotoxic impurity (GTI) screening.

Physicochemical Analysis & Separation Logic

To achieve sharp peak shapes, we must control the ionization state. The following diagram illustrates the speciation logic driving our method development.

Figure 1: Ionization states of 5-DMSA dictating mobile phase selection.



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Protocol A: HPLC-UV (Routine QC & Purity)

Objective: Assay of 5-DMSA in raw materials or API intermediates (Limit of Quantitation: ~0.05%).

Chromatographic Conditions:

- Column: Agilent ZORBAX StableBond SB-C18 (or equivalent), 4.6 x 150 mm, 3.5 μ m.

- Why: "StableBond" technology uses bulky diisobutyl side chains to protect silanols, reducing the secondary interaction with the cationic amine at low pH.
- Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV @ 235 nm (Primary) and 300 nm (Secondary/Specificity).
- Temperature: 30°C.

Gradient Table:

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibrium
2.0	95	5	Isocratic Hold
12.0	40	60	Linear Ramp
15.0	40	60	Wash
15.1	95	5	Re-equilibration
20.0	95	5	End

System Suitability Criteria:

- Tailing Factor (): NMT 1.5 (Critical for amine accuracy).
- Resolution (): > 2.0 between 5-DMSA and Salicylic Acid (common precursor).
- RSD (n=6): < 2.0% for area counts.

Protocol B: LC-MS/MS (Trace Impurity Analysis)

Objective: Quantification of 5-DMSA at ppm levels (0.5 - 100 ppm) in drug substances.

Mass Spectrometry Rationale: The dimethylamino group is a "proton sponge." In positive ESI mode, it readily accepts a proton (

), offering exceptional sensitivity. Phosphate buffers (Method A) are non-volatile and incompatible here; we switch to Formic Acid.

LC Conditions:

- Column: Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 μ m.
 - Why: Charged Surface Hybrid (CSH) technology provides a slight positive surface charge at low pH, repelling the cationic amine and significantly improving peak shape without ion-pairing reagents.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.

MS/MS Parameters (Sciex 4500/6500+ or Equivalent):

- Ionization: ESI Positive ().
- Source Temp: 500°C.
- Curtain Gas: 30 psi.

MRM Transitions Table:

Precursor Ion (m/z)	Product Ion (m/z)	Dwell (ms)	CE (eV)	ID Logic
196.1	151.1	50	25	Quantifier (Loss of dimethylamine)
196.1	107.0	50	35	Qualifier (Salicylic core fragment)
196.1	77.0	50	45	Qualifier (Benzene ring)

Sample Preparation: Mixed-Mode SPE

For complex matrices (plasma or dissolved API), a simple protein crash is insufficient due to the zwitterionic nature. We utilize Mixed-Mode Cation Exchange (MCX) to lock the amine.

Workflow Diagram:

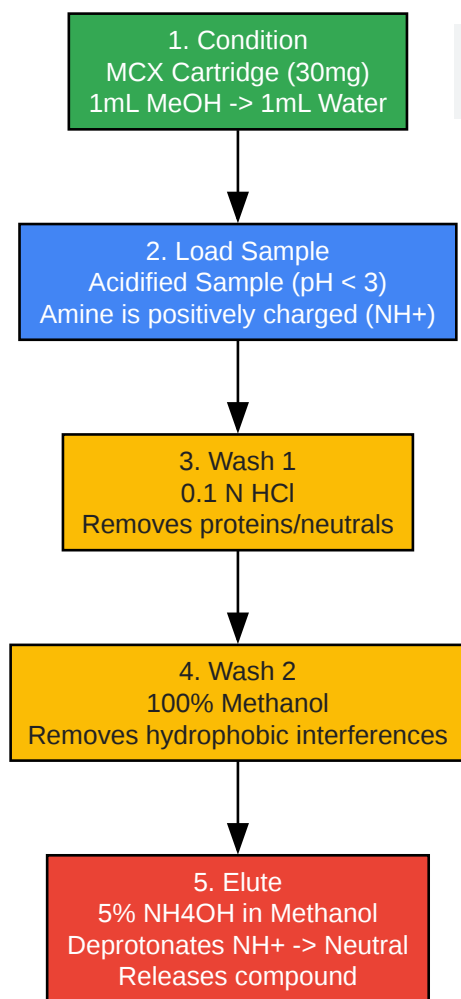


Figure 2: Mixed-Mode Cation Exchange (MCX) SPE Protocol.

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Step-by-Step Protocol:

- Sample Dilution: Dissolve 100 mg of API in 10 mL of 0.1% Formic Acid (pH ~2.7).
- Conditioning: Pass 1 mL MeOH followed by 1 mL Water through an Oasis MCX (or Strata-X-C) cartridge.
- Loading: Load 2 mL of the prepared sample solution. The 5-DMSA () binds to the sulfonate groups on the sorbent.
- Washing:
 - Wash 1: 1 mL 0.1 N HCl (Removes neutrals/acids).

- Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).
- Elution: Elute with 2 x 500 μ L of 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the amine, breaking the ionic bond).
- Reconstitution: Evaporate to dryness under

and reconstitute in Mobile Phase A.

Validation Framework (ICH Q2(R1))

To ensure regulatory compliance, the following validation parameters must be met.

Parameter	Acceptance Criteria	Experimental Note
Specificity	No interference at RT of 5-DMSA	Inject blank matrix and API without impurity.
Linearity		Range: 80% to 120% of target concentration.
Accuracy (Recovery)	90.0% - 110.0%	Spike 5-DMSA into matrix at 3 levels (LOQ, 100%, 150%).
Precision (Repeatability)	RSD < 2.0% (HPLC-UV) / < 5.0% (LC-MS)	6 injections of standard solution.
LOD/LOQ	S/N > 3 (LOD) / S/N > 10 (LOQ)	Determine visually or via standard deviation of response.
Solution Stability	Change < 2.0% over 24h	Keep autosampler at 5°C to prevent degradation.

References

- International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [[Link](#)]

- Agilent Technologies. (2018). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Application Note 5989-7071EN. Retrieved from [[Link](#)]
- Waters Corporation. (2021). Oasis MCX Sample Extraction Products: Care and Use Manual. Retrieved from [[Link](#)]
- PubChem. (2024).[2] Compound Summary: 5-(Dimethylamino)methyl-2-hydroxybenzoic acid. National Library of Medicine. Retrieved from [[Link](#)]

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Sources

- 1. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. 5-(Dimethylamino)-2-hydroxybenzaldehyde | C₉H₁₁NO₂ | CID 12934646 - PubChem [pubchem.ncbi.nlm.nih.gov]
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